"synthesis and characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid"
"synthesis and characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid"
An In-depth Technical Guide to the Synthesis and Characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid
Introduction: The Significance of the Tetrazolo[1,5-a]pyridine Scaffold
The tetrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine has led to its investigation as a potential surrogate in various biological contexts[1]. A key feature of the tetrazole moiety is its role as a bioisostere for the carboxylic acid functional group.[2][3] This substitution can enhance the metabolic stability and pharmacokinetic profile of a drug candidate, making tetrazole-containing compounds highly valuable in drug design and development.[2][3]
Tetrazolo[1,5-a]pyridine-5-carboxylic acid, the subject of this guide, is a particularly interesting derivative. It combines the bioisosteric properties of the tetrazole ring with the versatile chemistry of a carboxylic acid, opening avenues for further functionalization and conjugation. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the synthesis and detailed characterization of this important heterocyclic compound.
Synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid: A Mechanistic Approach
The synthesis of tetrazolo[1,5-a]pyridines is typically achieved through the reaction of a 2-substituted pyridine with an azide source. A common and effective method involves the nucleophilic substitution of a halogen on the pyridine ring with an azide, followed by intramolecular cyclization.
One of the most prevalent starting materials for this synthesis is 2-chloropyridine-5-carboxylic acid. The reaction proceeds via an initial nucleophilic aromatic substitution, where the azide ion displaces the chloride. The resulting 2-azidopyridine-5-carboxylic acid exists in equilibrium with its cyclized tetrazole isomer. This azido-tetrazolo tautomerism is a well-documented phenomenon in heterocyclic chemistry, with the equilibrium often favoring the more stable fused tetrazole ring system.[4]
Several methods can be employed for the azidation step, including the use of sodium azide or trimethylsilyl azide (TMSN3) often in the presence of a phase-transfer catalyst or a fluoride source to activate the silyl azide.[5][6] The choice of reagents and conditions can influence the reaction rate and yield. For instance, the use of TMSN3 with tetrabutylammonium fluoride (TBAF) provides a convenient and efficient route to tetrazolo[1,5-a]pyridines from 2-halopyridines.[6]
Below is a plausible and efficient synthetic protocol for the preparation of Tetrazolo[1,5-a]pyridine-5-carboxylic acid.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of Tetrazolo[1,5-a]pyridine-5-carboxylic acid.
Detailed Experimental Protocol
Materials:
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2-Chloropyridine-5-carboxylic acid
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-chloropyridine-5-carboxylic acid (1 equivalent) in anhydrous DMF or MeCN, add trimethylsilyl azide (1.5-2.0 equivalents).
-
Add tetrabutylammonium fluoride hydrate (1.5-2.0 equivalents) to the reaction mixture.
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Heat the mixture to 85°C and stir for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
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Acidify the aqueous mixture to pH 2-3 with 1M HCl to precipitate the carboxylic acid product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure Tetrazolo[1,5-a]pyridine-5-carboxylic acid.
Rationale for Experimental Choices:
-
Solvent: DMF and acetonitrile are suitable polar aprotic solvents that can dissolve the starting materials and facilitate the nucleophilic substitution.
-
Azide Source: Trimethylsilyl azide is often preferred over sodium azide due to its better solubility in organic solvents and milder reaction conditions.
-
Activator: TBAF acts as a fluoride source that activates the TMSN₃, making the azide more nucleophilic.[5][6]
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.[6]
-
Work-up: Acidification is crucial for protonating the carboxylate salt to its neutral carboxylic acid form, which is more soluble in organic solvents for extraction.
Comprehensive Characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid
Once synthesized, the identity and purity of the compound must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
Characterization Workflow Diagram
Caption: A workflow for the structural characterization of the synthesized compound.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the key characterization techniques.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons in the pyridine ring will appear as doublets and doublets of doublets in the downfield region (typically δ 7.5-9.0 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (δ > 10 ppm). | The electron-withdrawing nature of the fused tetrazole ring and the carboxylic acid group deshields the aromatic protons. The acidic proton of the COOH group is highly deshielded. |
| ¹³C NMR | Aromatic carbons will resonate in the range of δ 110-150 ppm. The carboxylic acid carbonyl carbon will be significantly downfield (δ > 160 ppm). | The chemical shifts are characteristic of sp² hybridized carbons in an aromatic system and a carbonyl group.[7] |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700-1730 cm⁻¹. N=N and C=N stretching vibrations of the tetrazole and pyridine rings in the 1400-1650 cm⁻¹ region. | These absorption bands are characteristic of the functional groups present in the molecule.[8] |
| Mass Spectrometry | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of C₈H₆N₄O₂ (190.16 g/mol ). A characteristic fragmentation pattern may involve the loss of N₂ from the tetrazole ring.[4] | This confirms the molecular weight and provides evidence for the presence of the tetrazole ring. |
| Melting Point | A sharp melting point indicates high purity. | Impurities typically broaden the melting point range and depress the melting point. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state, confirming connectivity and stereochemistry.[9][10] | This is the gold standard for structural elucidation. |
Applications in Drug Discovery and Beyond
The unique structural features of Tetrazolo[1,5-a]pyridine-5-carboxylic acid make it a valuable building block in several areas:
-
Medicinal Chemistry: As a bioisostere of carboxylic acids, this compound can be incorporated into larger molecules to improve their pharmacological properties.[3][11] The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets. The carboxylic acid handle allows for further derivatization, such as amide bond formation, to create libraries of compounds for screening.
-
Materials Science: The nitrogen-rich tetrazole ring suggests potential applications in energetic materials, although the presence of the carboxylic acid may modulate these properties.[4] The fused aromatic system also makes it a candidate for incorporation into π-conjugated systems for electronic applications.[12]
Safety Considerations
-
Azide Reagents: Trimethylsilyl azide and other azide sources are potentially explosive and toxic. They should be handled with extreme caution in a well-ventilated fume hood, avoiding contact with acids and heavy metals.
-
Product: While the final product is generally stable, compounds containing a high nitrogen content should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment, should be followed.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of Tetrazolo[1,5-a]pyridine-5-carboxylic acid. The synthetic route presented is robust and relies on well-established chemical principles. The characterization workflow outlines the necessary steps to ensure the structural integrity and purity of the final compound. The unique properties of this molecule position it as a valuable tool for researchers in drug discovery and materials science.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrazolo[1,5-a]pyridines. Retrieved from [Link]
- Mahendra, K. R., & Rai, K. M. L. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Organic Chemistry: Current Research, 5(4).
- Naval Weapons Center. (1989). Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)
- Zhou, C., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14447–14487.
- Atkins, R. L., & Hollins, R. A. (1989). Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides. The Journal of Organic Chemistry, 54(11), 2645–2650.
- Li, D., et al. (2014). ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties. CrystEngComm, 16(43), 10144–10153.
- Laha, J. K., & Cuny, G. D. (2008).
- Nishida, J., et al. (2022). Tetrazolo[1,5-a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics. Chemistry Letters, 51(6), 634–637.
- Zhou, C., & Wang, Y. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(8), 14447–14487.
- Neochoritis, C. G., et al. (2020). Synthesis and X‐ray crystal structure of tetrazolo[1,5‐a]quinoxalin‐4(5H)‐one. ChemistrySelect, 5(29), 8933–8937.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093–1097.
- Al-Abdullah, E. S., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6599.
-
SpectraBase. (n.d.). [4][5][13][14]Tetrazolo[1,5-a]pyrimidine-6-carboxylic acid, 4,7-dihydro-5-methyl-7-(4-methylphenyl)-, 1-methylethyl ester. Retrieved from [Link]
- Sestito, S., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 167, 433–446.
- Gołdyń, M., et al. (2023). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 25(16), 2419–2430.
-
Leś, A., et al. (2023). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][5][13][14]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 28(13), 5034.
- de Witte, T., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 19, 1436–1443.
-
Colorcom Group. (n.d.). Pyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex. Retrieved from [Link]
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazolo[1,5- a]pyridine-Containing π-Conjugated Systems: Synthesis, Properties, and Semiconducting Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
